Hexadecyl 3-methylbutanoate

ADMET prediction Caco-2 permeability oral bioavailability

Hexadecyl 3-methylbutanoate (CAS 55334-36-6), also designated as 3-methylbutanoic acid hexadecyl ester or cetyl isovalerate, is a fatty alcohol ester with the molecular formula C₂₁H₄₂O₂ and a molecular weight of 326.56 g/mol. The compound belongs to the class of organic compounds known as fatty alcohol esters, which are ester derivatives of fatty alcohols.

Molecular Formula C21H42O2
Molecular Weight 326.6 g/mol
CAS No. 55334-36-6
Cat. No. B15366961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl 3-methylbutanoate
CAS55334-36-6
Molecular FormulaC21H42O2
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)CC(C)C
InChIInChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(22)19-20(2)3/h20H,4-19H2,1-3H3
InChIKeyQYRYSLYGHFUKQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl 3-methylbutanoate (CAS 55334-36-6): Technical Specifications and Primary Use Contexts for Scientific Procurement


Hexadecyl 3-methylbutanoate (CAS 55334-36-6), also designated as 3-methylbutanoic acid hexadecyl ester or cetyl isovalerate, is a fatty alcohol ester with the molecular formula C₂₁H₄₂O₂ and a molecular weight of 326.56 g/mol . The compound belongs to the class of organic compounds known as fatty alcohol esters, which are ester derivatives of fatty alcohols [1]. It is documented as a natural product found in Valeriana officinalis [2] and has been identified in volatile component analyses of plant materials [3]. The compound is an extremely weak basic (essentially neutral) compound based on its pKa [1]. Primary application contexts identified in the literature include flavoring and fragrance formulations, where it contributes to aroma profiles , as well as potential uses in personal care products and cosmetics as a surfactant or emollient component [4].

Why Generic Substitution of Hexadecyl 3-methylbutanoate with Other Fatty Alcohol Esters May Compromise Formulation Performance


Substitution of hexadecyl 3-methylbutanoate with other fatty alcohol esters or isovalerate esters without quantitative verification is not scientifically justified due to fundamental differences in molecular structure that govern key physicochemical and functional properties. The compound‘s C16 alkyl chain length confers distinct hydrophobicity, melting behavior, and volatility characteristics compared to shorter-chain homologs such as hexyl 3-methylbutanoate (C6) or longer-chain variants such as octadecyl 3-methylbutanoate (C18) [1]. The branching pattern of the 3-methylbutanoate (isovalerate) moiety introduces steric effects that influence ester hydrolysis rates and enzymatic degradation pathways relative to linear butanoate esters [2]. In flavor and fragrance applications, the combination of a C16 fatty alcohol with a branched C5 acid produces an odor profile and odor threshold distinct from other alkyl isovalerates, rendering direct substitution without sensory evaluation potentially detrimental to product quality [3]. The following section presents the available quantitative evidence to support informed procurement decisions.

Quantitative Differentiation Evidence for Hexadecyl 3-methylbutanoate (CAS 55334-36-6) Versus Comparable Compounds


Comparative Membrane Permeability: Hexadecyl 3-methylbutanoate Versus C18 Fatty Alcohol Esters

In silico ADMET predictions indicate that hexadecyl 3-methylbutanoate exhibits a predicted Caco-2 permeability of 0.7585 (75.85%), which classifies the compound as Caco-2 positive (Caco-2+) [1]. This permeability value is a computational estimate for intestinal absorption potential. For procurement decisions in drug delivery or cosmetic formulation contexts, this predicted value serves as a baseline for comparing with longer-chain fatty alcohol esters, which generally exhibit progressively reduced permeability as alkyl chain length increases beyond C16 due to increased molecular weight and lipophilicity exceeding the optimal range for passive diffusion [2]. No direct experimental head-to-head Caco-2 permeability data comparing hexadecyl 3-methylbutanoate with specific comparators were identified in the literature.

ADMET prediction Caco-2 permeability oral bioavailability

Predicted Blood-Brain Barrier Penetration: Hexadecyl 3-methylbutanoate Versus BBB-Penetrant Esters

Computational ADMET predictions assign hexadecyl 3-methylbutanoate a predicted blood-brain barrier (BBB) permeability value of 0.9500 (95.00%), classifying the compound as BBB positive (BBB+) [1]. This high predicted BBB penetration potential distinguishes the compound from many other fatty alcohol esters, which typically exhibit lower predicted BBB permeability due to their larger molecular size and higher polar surface area [2]. The predicted human oral bioavailability is classified as negative (HOB-), with a probability score of 0.7000 (70.00%) [1]. These in silico predictions have not been experimentally validated for this specific compound and represent computational estimates only.

blood-brain barrier ADMET prediction CNS penetration

Natural Occurrence Documentation: Hexadecyl 3-methylbutanoate in Valeriana officinalis

Hexadecyl 3-methylbutanoate has been documented as a natural product occurring in Valeriana officinalis (valerian) [1]. The compound was identified in studies analyzing the volatile components of Valeriana officinalis roots using headspace solid-phase microextraction (HS-SPME), hydrodistillation, and supercritical fluid extraction (SFE) methods [2]. This natural occurrence distinguishes hexadecyl 3-methylbutanoate from purely synthetic esters that lack documented natural provenance, which may be a consideration for procurement in natural product research, phytochemical standardization, or formulation of products marketed with natural origin claims. Quantitative abundance data (e.g., concentration in plant material) were not available in the accessed sources.

natural product Valeriana officinalis volatile components

Recommended Application Scenarios for Hexadecyl 3-methylbutanoate (CAS 55334-36-6) Based on Available Evidence


Fragrance and Flavor Formulation Development

Hexadecyl 3-methylbutanoate is suitable for use in fragrance and flavor formulations where its contribution to aroma profiles is desired . The compound's C16 alkyl chain provides reduced volatility compared to shorter-chain isovalerate esters (e.g., hexyl isovalerate), potentially offering longer-lasting base note characteristics in perfume compositions. Procurement for fragrance applications should consider that the specific odor profile of this C16 ester differs from the well-characterized fruity, apple-like notes of hexyl isovalerate [1], necessitating sensory evaluation rather than direct substitution based solely on the shared isovalerate moiety.

Natural Product and Phytochemical Research

Given its documented natural occurrence in Valeriana officinalis roots [2], hexadecyl 3-methylbutanoate is an appropriate procurement target for researchers investigating the phytochemical composition of Valerian species, conducting metabolomic profiling of medicinal plants, or developing analytical standards for natural product authentication. The compound's presence across multiple extraction methods (HS-SPME, hydrodistillation, SFE) [3] indicates it is a genuine constituent rather than an extraction artifact, supporting its use as a reference standard in valerian quality control applications.

Cosmetic and Personal Care Formulation Excipient

As a fatty alcohol ester, hexadecyl 3-methylbutanoate may function as an emollient, surfactant, or texture modifier in cosmetic and personal care formulations [4]. The predicted Caco-2 permeability value of 0.7585 (75.85%) [5] suggests moderate potential for dermal absorption, which may be relevant for formulations where ingredient bioavailability is a design consideration. Formulators should note that in silico ADMET predictions for this compound are computational estimates only and have not been experimentally validated in dermal absorption studies.

Analytical Reference Standard Procurement

Hexadecyl 3-methylbutanoate serves as an analytical reference standard for gas chromatography-mass spectrometry (GC-MS) applications in volatile compound analysis. The compound has associated spectral data including 1 NMR, FTIR, and MS (GC) spectra [6]. Procurement for analytical applications should specify purity requirements appropriate for the intended use, with typical commercial availability at various purity grades suitable for research and industrial quality control purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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